molecular formula C9H17NO3 B13451393 (2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester

(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester

Cat. No.: B13451393
M. Wt: 187.24 g/mol
InChI Key: RJIIFNAONRPOOP-ZZTMBZGHSA-N
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Description

(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester is a chiral amino acid derivative with a unique structure that includes an amino group, a hydroxyl group, and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester typically involves several steps, starting from readily available starting materials. One common approach is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This method includes a Horner–Wadsworth–Emmons reaction to form the corresponding enoate, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . The overall yield of this synthesis ranges from 52% to 65%.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions to maximize yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like NaOH (Sodium hydroxide).

Major Products

The major products formed from these reactions include ketones, aldehydes, saturated amino acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R,4E)-2-amino-3-hydroxy-4-Octenoic acid Methyl Ester is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl (E,2R,3R)-2-amino-3-hydroxyhept-4-enoate

InChI

InChI=1S/C9H17NO3/c1-3-5-6-7(11)8(10)9(12)13-4-2/h5-8,11H,3-4,10H2,1-2H3/b6-5+/t7-,8-/m1/s1

InChI Key

RJIIFNAONRPOOP-ZZTMBZGHSA-N

Isomeric SMILES

CC/C=C/[C@H]([C@H](C(=O)OCC)N)O

Canonical SMILES

CCC=CC(C(C(=O)OCC)N)O

Origin of Product

United States

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